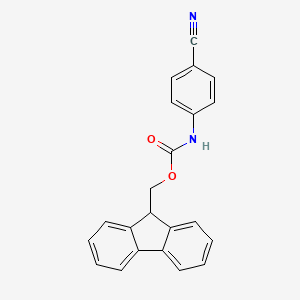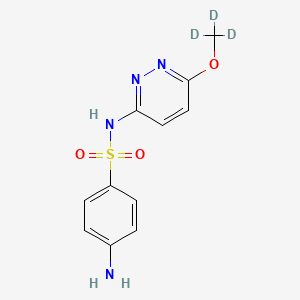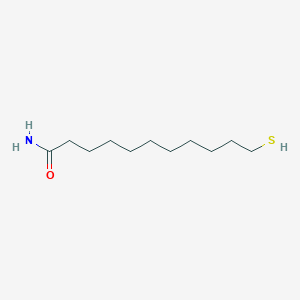
11-Mercaptoundecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Mercaptoundecanamide is an organo-metallic compound with the molecular formula C11H23NOSThis compound is characterized by the presence of a thiol group (-SH) and an amide group (-CONH2), making it a versatile molecule in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 11-Mercaptoundecanamide can be synthesized through several methods. One common approach involves the reaction of 11-bromoundecanoic acid with thiourea, followed by hydrolysis to yield 11-mercaptoundecanoic acid. This acid is then converted to this compound through an amidation reaction with ammonia or an amine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 11-Mercaptoundecanamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or borane.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Thioethers or thioesters
Applications De Recherche Scientifique
11-Mercaptoundecanamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 11-Mercaptoundecanamide involves its ability to form strong bonds with metal surfaces through the thiol group, facilitating the formation of self-assembled monolayers. These monolayers can modulate surface properties, such as hydrophobicity and protein adsorption. The amide group contributes to the stability and functionality of these monolayers .
Comparaison Avec Des Composés Similaires
11-Mercaptoundecanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
11-Mercaptoundecanol: Contains a hydroxyl group instead of an amide group.
11-Mercaptoundecylamine: Features an amine group instead of an amide group
Uniqueness: 11-Mercaptoundecanamide is unique due to its combination of a thiol and an amide group, which provides distinct chemical reactivity and stability. This makes it particularly useful in applications requiring robust and functional surface modifications .
Propriétés
Formule moléculaire |
C11H23NOS |
|---|---|
Poids moléculaire |
217.37 g/mol |
Nom IUPAC |
11-sulfanylundecanamide |
InChI |
InChI=1S/C11H23NOS/c12-11(13)9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2,(H2,12,13) |
Clé InChI |
LBHLMQVBCVDGID-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCS)CCCCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


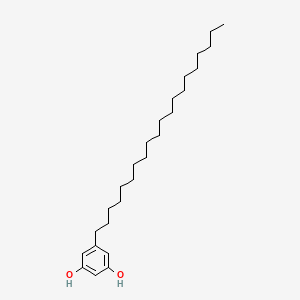
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15088388.png)
![Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B15088393.png)
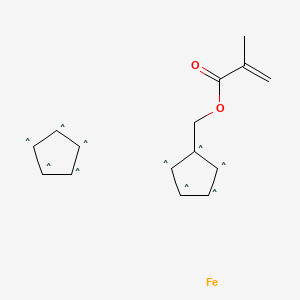
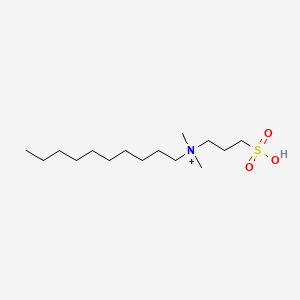
![(1S,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one;(1S,4S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one](/img/structure/B15088410.png)

![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B15088417.png)
